4-Amino-3,5-dichlorobenzaldehyde

描述

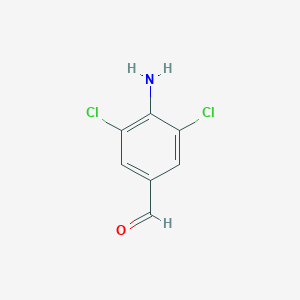

4-Amino-3,5-dichlorobenzaldehyde is an organic compound with the molecular formula C₇H₅Cl₂NO. It is a derivative of benzaldehyde, where the benzene ring is substituted with amino and dichloro groups at the 4th and 3rd, 5th positions, respectively. This compound is known for its applications in various chemical syntheses and research fields due to its unique structural properties .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3,5-dichlorobenzaldehyde typically involves the chlorination of 4-Aminobenzaldehyde. The process can be carried out using chlorine gas in the presence of a suitable solvent like acetic acid. The reaction is usually conducted at room temperature to avoid over-chlorination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation .

化学反应分析

Types of Reactions: 4-Amino-3,5-dichlorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing chlorine atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: 4-Amino-3,5-dichlorobenzoic acid.

Reduction: 4-Amino-3,5-dichlorobenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives.

科学研究应用

Chemical Synthesis

4-Amino-3,5-dichlorobenzaldehyde is primarily utilized as an intermediate in the synthesis of a variety of organic compounds. Its functional groups enable several key reactions:

- Oxidation : This compound can be oxidized to form 4-amino-3,5-dichlorobenzoic acid.

- Reduction : It can be reduced to produce 4-amino-3,5-dichlorobenzyl alcohol.

- Substitution Reactions : The compound can participate in substitution reactions to yield various substituted benzaldehyde derivatives.

These reactions illustrate its utility in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.

Biological Research

In biological research, this compound is employed for studying enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biomolecules makes it a valuable tool for investigating biochemical pathways and mechanisms of action.

Case Study: Enzyme Inhibition

A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on certain enzymes involved in metabolic pathways. This highlights its potential role in drug development aimed at targeting specific biochemical processes .

Pharmaceutical Applications

The compound serves as a precursor for synthesizing drugs that may have therapeutic effects. Its derivatives have been investigated for their potential use in treating various diseases due to their biological activity .

Case Study: Drug Development

Research has shown that modifications of this compound lead to compounds with enhanced pharmacological properties. For instance, certain derivatives have shown promise in anti-inflammatory and antimicrobial activities .

Industrial Applications

In industry, this compound is utilized in producing dyes and pigments due to its chromophoric properties. Its stability and reactivity make it suitable for various chemical processes involved in dye manufacturing.

作用机制

The mechanism of action of 4-Amino-3,5-dichlorobenzaldehyde involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichloro groups enhance its reactivity. These interactions can inhibit enzyme activity or alter protein functions, making it useful in biochemical studies .

相似化合物的比较

3,5-Dichlorobenzaldehyde: Lacks the amino group, making it less reactive in certain biochemical applications.

4-Amino-2,6-dichlorobenzaldehyde: Similar structure but different substitution pattern, leading to varied reactivity and applications.

Uniqueness: 4-Amino-3,5-dichlorobenzaldehyde is unique due to the presence of both amino and dichloro groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound in various research and industrial applications .

生物活性

4-Amino-3,5-dichlorobenzaldehyde (CAS Number: 62909-66-4) is an organic compound characterized by the presence of both an amino group and two chlorine atoms attached to a benzaldehyde moiety. This unique structure endows the compound with significant biological activity and potential applications in medicinal chemistry, agrochemicals, and dye production.

- Molecular Formula : CHClN\O

- Melting Point : Approximately 63-65 °C

- Boiling Point : 235-240 °C

- Solubility : Soluble in organic solvents; insoluble in water

Target of Action

This compound serves primarily as a reagent in the synthesis of bioactive molecules. Its reactivity is influenced by the amino and aldehyde functional groups, allowing it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Mode of Action

The compound interacts with biological targets through chemical reactions that lead to the formation of new compounds. This can include the synthesis of pharmaceuticals and agrochemicals that exhibit specific biological activities.

Biochemical Pathways

While detailed pathways specific to this compound are not extensively documented, its role as a precursor in synthesizing biologically active compounds suggests involvement in various biochemical pathways relevant to pharmacology and toxicology.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For example, studies on thiazolidine derivatives synthesized from this compound have shown promising antifungal activity against Candida species, suggesting potential applications in treating fungal infections .

Enzyme Inhibition Studies

The compound has been utilized in studies focused on enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with enzymes may lead to the development of novel inhibitors with therapeutic potential.

Case Studies

-

Synthesis and Evaluation of Hydrazone Derivatives

A study investigated the reaction of this compound with 4-nitrophenyl hydrazine to produce hydrazone derivatives. The resulting compounds were evaluated for their biological activity, yielding good to excellent yields (68%-72%) under various conditions. Spectroscopic analyses confirmed the successful formation of new bonds indicative of biological activity . -

Antifungal Activity Assessment

A systematic study evaluated thiazolidine derivatives synthesized from this compound for antifungal activity. Some derivatives exhibited significant fungistatic and fungicidal effects, indicating that modifications to the structure can enhance biological efficacy .

Comparative Analysis

To better understand the unique attributes of this compound compared to similar compounds, a comparative analysis is provided below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Amino-4-chlorobenzaldehyde | Amino group at position 3; chlorine at position 4 | Different substitution pattern affecting reactivity |

| 2-Amino-3,5-dichlorobenzaldehyde | Amino group at position 2 | Variations in biological activity compared to 4-amino derivative |

| 3,5-Dichlorobenzaldehyde | Lacks amino group | Primarily used as a building block without biological activity |

| 4-Aminobenzaldehyde | Substituted only at position 4 | Simpler structure leading to different reactivity patterns |

This table illustrates how the positioning of functional groups significantly influences the chemical behavior and potential applications of these compounds.

常见问题

Basic Questions

Q. What are the key steps for synthesizing 4-Amino-3,5-dichlorobenzaldehyde derivatives?

- Methodological Answer : A common approach involves condensation reactions under reflux conditions. For example, reacting substituted benzaldehydes with triazole derivatives in absolute ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and crystallization. Purification often employs water-ethanol mixtures to isolate the product as a crystalline solid (65% yield reported in similar syntheses) .

- Key Considerations : Monitor reaction time (e.g., 4 hours for condensation) and use vacuum distillation to remove solvents efficiently.

Q. How is this compound characterized experimentally?

- Methodological Answer : Characterization typically includes:

- Melting Point Analysis : Determine purity via observed melting points (e.g., 141–143°C for analogous compounds) .

- Spectroscopy : Use NMR (¹H/¹³C) to confirm substituent positions and IR to identify aldehyde (-CHO) and amine (-NH₂) functional groups.

- Crystallography : Single-crystal X-ray diffraction (XRD) resolves molecular geometry, as demonstrated for structurally related sulfonamide derivatives .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow hazard-aware practices:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhaling volatile byproducts.

- Emergency Measures : Train personnel in using eye-wash stations and safety showers, as recommended in SDS guidelines for chlorinated aromatics .

Advanced Questions

Q. How can reaction yields be optimized for this compound derivatives?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents like DMSO enhance reactivity in cyclization steps .

- Catalyst Screening : Test acidic (e.g., glacial acetic acid) or basic catalysts to accelerate condensation.

- Temperature Control : Optimize reflux duration (e.g., 18 hours for hydrazide cyclization) to balance yield and side-product formation .

- Data-Driven Approach : Use design of experiments (DoE) to model interactions between variables (e.g., temperature, stoichiometry).

Q. How do substituent positions influence reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing chlorine atoms meta to the aldehyde group activate the ring for NAS.

- Steric Considerations : Steric hindrance from 3,5-dichloro substituents may slow reactions; use bulky nucleophiles with caution.

- Experimental Validation : Compare reaction rates with mono-chlorinated analogs (e.g., 4-chlorobenzaldehyde) to quantify substituent effects .

Q. How can spectral data contradictions (e.g., NMR splitting patterns) be resolved?

- Methodological Answer :

- Advanced Spectroscopy : Use 2D NMR (COSY, HSQC) to assign overlapping signals.

- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .

- Case Study : For ambiguous peaks, cross-reference with XRD-derived bond lengths and angles to confirm structural assignments .

Q. What strategies validate the crystal structure of novel derivatives?

- Methodological Answer :

- XRD Refinement : Collect high-resolution data (θ ≤ 25°) and refine structures using software like SHELXL.

- Hydrogen Bonding Analysis : Map intermolecular interactions (e.g., N–H⋯O) to explain packing motifs.

- Crystallographic Databases : Cross-check against Cambridge Structural Database (CSD) entries for similar compounds .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for derivatives?

- Methodological Answer :

- Purity Assessment : Re-crystallize samples from different solvent systems (e.g., ethanol vs. acetone) and compare melting ranges.

- Thermal Analysis : Use differential scanning calorimetry (DSC) to detect polymorphic transitions or impurities.

- Literature Review : Contextualize results with synthesis conditions (e.g., solvent, heating rate) from prior studies .

属性

IUPAC Name |

4-amino-3,5-dichlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCXVGKWQBEJRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30561114 | |

| Record name | 4-Amino-3,5-dichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62909-66-4 | |

| Record name | 4-Amino-3,5-dichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3,5-dichlorobenzaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25FXF6F7QG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。